molecular formula C3H8N2S B14380405 Methyl ethanehydrazonothioate CAS No. 89730-92-7

Methyl ethanehydrazonothioate

Cat. No.: B14380405
CAS No.: 89730-92-7
M. Wt: 104.18 g/mol
InChI Key: DXRDZUFQXTUXQK-UHFFFAOYSA-N
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Description

Methyl ethanehydrazonothioate is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group attached to a thioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ethanehydrazonothioate typically involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbodithioate, which is then methylated to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a methylating agent like methyl iodide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl ethanehydrazonothioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazone nitrogen or the thioate sulfur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Alkylated or acylated hydrazone derivatives.

Scientific Research Applications

Methyl ethanehydrazonothioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl ethanehydrazonothioate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thioate moiety may also interact with metal ions or other electrophilic species, contributing to its overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl ethanehydrazonothioate
  • Methyl propanohydrazonothioate
  • Methyl butanehydrazonothioate

Uniqueness

Methyl ethanehydrazonothioate is unique due to its specific combination of a hydrazone and thioate functional group, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89730-92-7

Molecular Formula

C3H8N2S

Molecular Weight

104.18 g/mol

IUPAC Name

methyl N-aminoethanimidothioate

InChI

InChI=1S/C3H8N2S/c1-3(5-4)6-2/h4H2,1-2H3

InChI Key

DXRDZUFQXTUXQK-UHFFFAOYSA-N

Canonical SMILES

CC(=NN)SC

Origin of Product

United States

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